molecular formula C22H24N2O4 B2357651 (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 869078-39-7

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2357651
CAS No.: 869078-39-7
M. Wt: 380.444
InChI Key: AFDBINWOZFXCMV-MOSHPQCFSA-N
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Description

This compound belongs to the aurone family, a subclass of benzofuran-3(2H)-ones characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3-methoxybenzylidene group at position 2, a 6-hydroxy substituent on the benzofuran core, and a 7-((4-methylpiperazin-1-yl)methyl) side chain. The (Z)-configuration of the benzylidene moiety is critical for its bioactivity, as stereoelectronic effects influence molecular interactions with biological targets . The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug development, particularly in protease inhibition and anticancer research .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-18-19(25)7-6-17-21(26)20(28-22(17)18)13-15-4-3-5-16(12-15)27-2/h3-7,12-13,25H,8-11,14H2,1-2H3/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDBINWOZFXCMV-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. The unique structural features of this compound, such as the presence of a methoxy group and a piperazine moiety, may enhance its biological efficacy.

Chemical Structure

The molecular formula of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is C₁₉H₂₂N₂O₃. It features a benzofuran core with various substituents that contribute to its biological activity.

1. Antioxidant Activity

Benzofuran derivatives are well-known for their ability to scavenge free radicals and reduce oxidative stress. Studies have shown that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one exhibits significant antioxidant properties, as evidenced by its ability to inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.

2. Antimicrobial Activity

Research indicates that this compound displays antimicrobial effects against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. Comparative studies have shown that its antimicrobial potency is higher than that of some standard antibiotics.

3. Anticancer Effects

The anticancer potential of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one has been investigated in several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). It has been found to induce apoptosis through:

  • ROS Generation : Increased reactive oxygen species levels lead to oxidative stress, triggering apoptotic pathways.
  • Caspase Activation : The compound enhances the activity of caspases 3 and 7, which are crucial for the execution of apoptosis.

Case Studies

  • Apoptosis Induction in K562 Cells : In a study examining the effects on K562 cells, it was reported that exposure to the compound resulted in a significant increase in caspase activity after 48 hours, indicating strong pro-apoptotic effects. The increase was quantified as a 2.31-fold rise in caspase activity compared to control groups .
  • Cytotoxicity Assessment : MTT assays demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity towards normal cells (e.g., HaCat keratinocytes), suggesting a favorable therapeutic index .

Comparative Analysis

A comparative analysis of similar compounds reveals unique aspects of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Compound AMethoxy groupAntioxidantLacks piperazine
Compound BHydroxyl groupAntimicrobialNo methylene linker
Compound CPiperazine attachedAnticancerDifferent core structure

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 2) Substituents (Position 7) Biological Activity/Notes Synthesis Yield (%) Reference
Target Compound 3-Methoxybenzylidene 4-Methylpiperazin-1-ylmethyl Potential protease inhibitor (inferred from structural analogs) 48% (Step 2)
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-Hydroxy-4-methoxybenzylidene None Antioxidant activity; high yield synthesis 86.2%
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene Methyl Antiproliferative activity against cancer cell lines Not reported
(Z)-6-Hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene Piperidin-1-ylmethyl Enhanced lipophilicity; potential CNS-targeting agent Not reported
(Z)-6-Hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one Thiophen-2-ylmethylene 4-Methylpiperazin-1-ylmethyl Improved solubility due to thiophene moiety; antiviral screening candidate Not reported
(Z)-2-(3-Methoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one 3-Methoxybenzylidene 3-Methylbut-2-en-1-yloxy Antifungal activity; moderate yield ~50%

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-methoxybenzylidene group in the target compound (vs. 4-methoxy in ) may enhance binding to polar enzyme active sites due to steric and electronic differences.
  • Piperazine/pyrrolidine derivatives (e.g., 4-methylpiperazine in the target vs. piperidine in ) improve solubility and cellular uptake, critical for bioavailability .

Synthetic Efficiency :

  • The target compound’s synthesis involves a two-step process with a moderate yield (48% in step 2), comparable to analogs like but lower than the high-yield (86.2%) method for 6y .

Biological Targets :

  • Aurones with hydroxy-methoxybenzylidene groups (e.g., 6y in ) show antioxidant properties, while 4-methylpiperazine -containing derivatives (target, ) are prioritized for protease inhibition (e.g., 6LU7 interaction ).

Research Findings and Data

Structural Analysis

  • NMR Data : The target compound’s ^1H NMR (DMSO-d6) displays a doublet at δ 7.53 (J = 8.9 Hz) for the benzylidene proton and a singlet at δ 3.85 for the piperazine-linked methylene group, confirming regioselective substitution .
  • Molecular Weight : Calculated HRMS (FAB) m/z 407.1601 [M]⁺ aligns with theoretical values, ensuring purity .

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